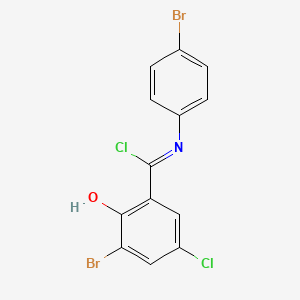
2'-Deoxy-5-iodo-5'-O-pentanoyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-5’-O-pentanoyl-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to 5-Iodo-2’-deoxyuridine, a compound known for its antiviral properties. The addition of a pentanoyl group at the 5’-position enhances its lipophilicity, potentially improving its cellular uptake and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-5’-O-pentanoyl-2’-deoxyuridine typically involves the iodination of 2’-deoxyuridine followed by esterification with pentanoic acid. The reaction conditions often include the use of iodine and a suitable oxidizing agent for the iodination step, and a coupling reagent such as dicyclohexylcarbodiimide (DCC) for the esterification step.
Industrial Production Methods
While specific industrial production methods for 5-Iodo-5’-O-pentanoyl-2’-deoxyuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-5’-O-pentanoyl-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-Iodo-2’-deoxyuridine and pentanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 5-Iodo-2’-deoxyuridine and pentanoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Iodo-5’-O-pentanoyl-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential antiviral properties, particularly against DNA viruses.
Medicine: Investigated for its potential use in antiviral therapies and as a radiosensitizer in cancer treatment.
Mechanism of Action
The mechanism of action of 5-Iodo-5’-O-pentanoyl-2’-deoxyuridine involves its incorporation into viral DNA, where it acts as a thymidine analog. This incorporation disrupts viral DNA synthesis, leading to the inhibition of viral replication. The compound may also inhibit thymidylate phosphorylase and viral DNA polymerases, further preventing viral DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine: A closely related compound with similar antiviral properties.
5-Bromo-2’-deoxyuridine: Another halogenated nucleoside analog with antiviral activity.
5-Chloro-2’-deoxyuridine: Similar in structure and function to 5-Iodo-2’-deoxyuridine.
Uniqueness
The addition of the pentanoyl group in 5-Iodo-5’-O-pentanoyl-2’-deoxyuridine enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to its analogs. This modification may result in better therapeutic efficacy and reduced toxicity.
Properties
CAS No. |
84052-69-7 |
|---|---|
Molecular Formula |
C14H19IN2O6 |
Molecular Weight |
438.21 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl pentanoate |
InChI |
InChI=1S/C14H19IN2O6/c1-2-3-4-12(19)22-7-10-9(18)5-11(23-10)17-6-8(15)13(20)16-14(17)21/h6,9-11,18H,2-5,7H2,1H3,(H,16,20,21)/t9-,10+,11+/m0/s1 |
InChI Key |
IXRSCWSJPFKHLV-HBNTYKKESA-N |
Isomeric SMILES |
CCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O |
Canonical SMILES |
CCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



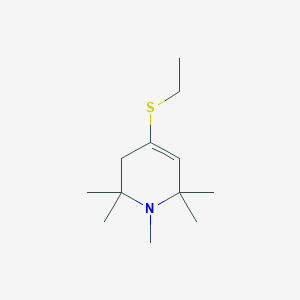
![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)


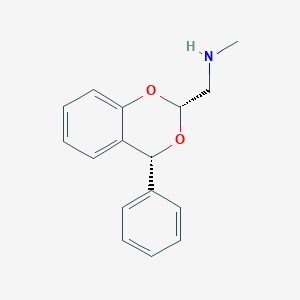
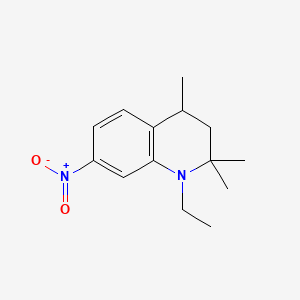
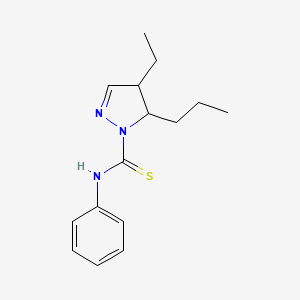

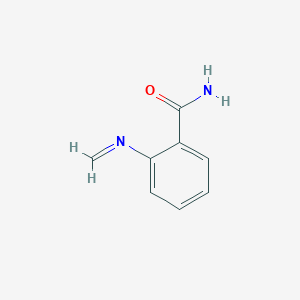

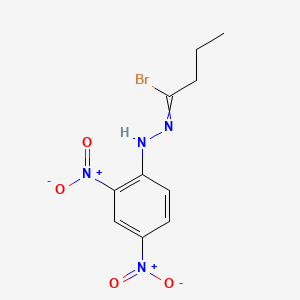
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
